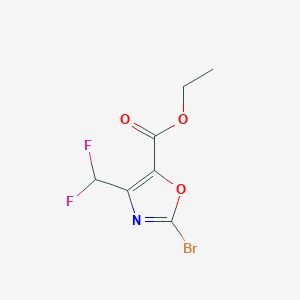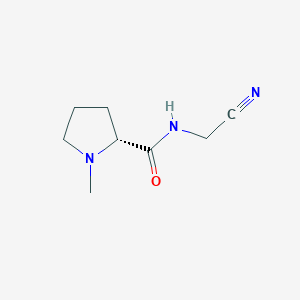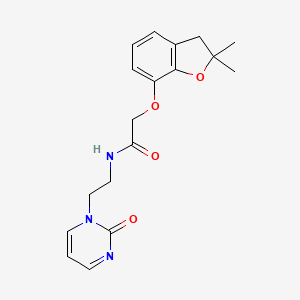
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone is an organic compound with notable structural complexity and potential applications in various scientific fields. The compound's unique arrangement of functional groups imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry, synthetic chemistry, and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been described as inhibitors of ribosomal synthesis of pcsk9, a lipid regulator .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain biochemical processes .
Biochemical Pathways
Related compounds have been shown to affect the synthesis of pcsk9, a lipid regulator .
Result of Action
Related compounds have been shown to inhibit the synthesis of pcsk9, a lipid regulator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone typically involves several key steps:
Formation of the 3-Chloropyridin-4-yl Intermediate: This can be achieved via chlorination of pyridine derivatives under controlled conditions.
Ether Formation: The 3-chloropyridin-4-yl intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires a base such as potassium carbonate and appropriate solvents like dimethylformamide (DMF).
Coupling Reaction: Finally, the piperidinyl ether intermediate is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and ensure consistent quality.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, forming various N-oxide derivatives.
Reduction: Reduction can occur at the carbonyl group, producing secondary alcohol derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products: The resulting products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could result in alcohol derivatives.
Chemistry:
Ligand Design: Utilized in the design of ligands for coordination chemistry due to its unique binding properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Explored for potential pharmacological activity, including as a precursor or intermediate in the synthesis of bioactive compounds.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Material Science: Applications in the development of advanced materials, such as polymers and nanocomposites.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Comparación Con Compuestos Similares
(4-Chlorophenyl)piperidin-1-yl)methanone: Lacks the pyridinyl moiety, offering different electronic properties.
(4-(3-Fluorophenoxy)piperidin-1-yl)methanone: Similar structure but with a different halogen-substituted phenyl group.
(4-(Pyridin-3-yloxy)piperidin-1-yl)methanone: Similar core structure but without the chlorination.
These compounds share structural similarities but differ in their electronic and steric properties, which can lead to different reactivity and applications.
By providing comprehensive insights into the synthesis, reactions, applications, and unique characteristics of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, this article highlights the compound's significance in various scientific domains.
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRPZAVMSOOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)


![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)



